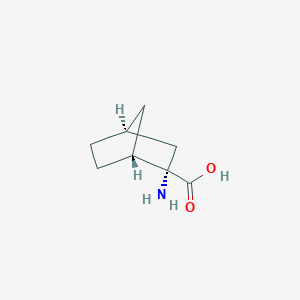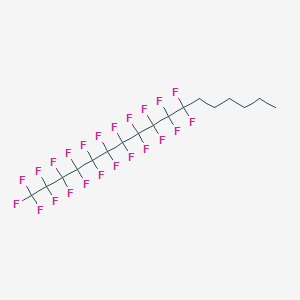
Heptadecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-tricosafluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-tricosafluoro-heptadecane is a fluorinated organic compound with the chemical formula C17F23. It contains 17 carbon atoms and 23 fluorine atoms. The compound’s systematic name reflects its structure, emphasizing the presence of fluorine atoms at specific positions along the carbon backbone.
準備方法
Synthetic Routes: The synthesis of 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-tricosafluoro-heptadecane typically involves fluorination reactions. One common method is the direct fluorination of a suitable precursor compound using elemental fluorine or fluorinating agents. Precise reaction conditions and catalysts vary depending on the specific synthetic route.
Industrial Production: Industrial-scale production methods for this compound may involve continuous flow processes, where reactants are fed into reactors under controlled conditions. These processes optimize yield, purity, and safety.
化学反応の分析
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-tricosafluoro-heptadecane can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of functional groups such as alcohols or carbonyls.
Reduction: Reduction reactions can reduce the fluorine content or modify the carbon backbone.
Substitution: Fluorine atoms can be replaced by other halogens or functional groups.
Common Reagents: Reagents like hydrogen peroxide, metal catalysts, and halogenating agents play a role in these reactions.
Major Products: The specific products depend on reaction conditions, but fluorinated derivatives are common.
科学的研究の応用
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-tricosafluoro-heptadecane finds applications in:
Chemistry: As a building block for designing novel fluorinated compounds.
Biology: In studies involving fluorinated molecules and their interactions with biological systems.
Industry: Used in specialized materials, coatings, and lubricants.
作用機序
The precise mechanism of action for this compound depends on its specific application. It may interact with cellular receptors, enzymes, or other biomolecules due to its fluorine content. Further research is needed to elucidate its detailed mechanisms.
類似化合物との比較
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-tricosafluoro-heptadecane stands out due to its extensive fluorination pattern. Similar compounds include other perfluoroalkanes and fluorinated derivatives, but this compound’s unique arrangement of fluorine atoms sets it apart.
特性
CAS番号 |
1980062-96-1 |
|---|---|
分子式 |
C17H13F23 |
分子量 |
654.25 g/mol |
IUPAC名 |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-tricosafluoroheptadecane |
InChI |
InChI=1S/C17H13F23/c1-2-3-4-5-6-7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)12(28,29)13(30,31)14(32,33)15(34,35)16(36,37)17(38,39)40/h2-6H2,1H3 |
InChIキー |
PUIYORJGZOASFC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


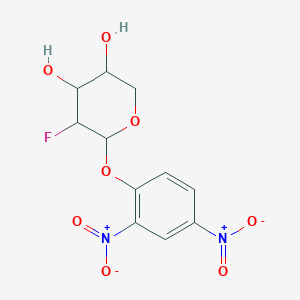


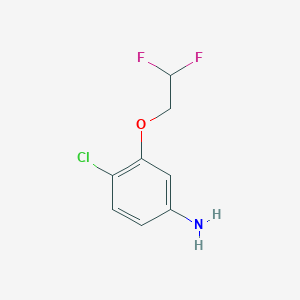

![tert-Butyl 5-aminooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B12090258.png)
![Calciate(1-), [5,8-bis(carboxymethyl)-11-[2-(methylamino)-2-oxoethyl]-3-oxo-2,5,8,11-tetraazatridecan-13-oato(3-)]-, sodium, hydrate (9CI)](/img/structure/B12090268.png)
![Ethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-6-phenylpyridine-3-carboxylate](/img/structure/B12090276.png)

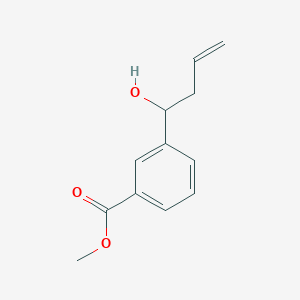
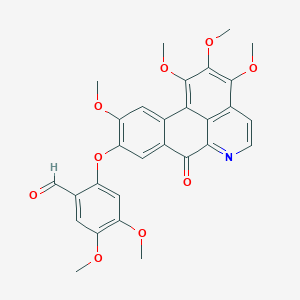
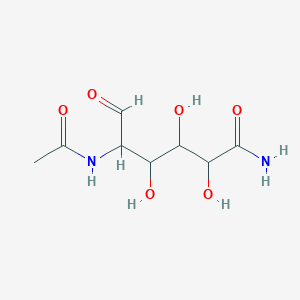
![6'-Methoxy-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-2-amine hydrochloride](/img/structure/B12090309.png)
